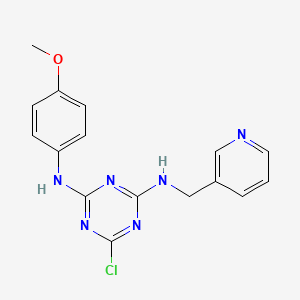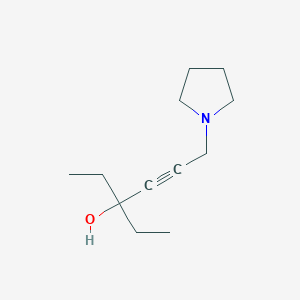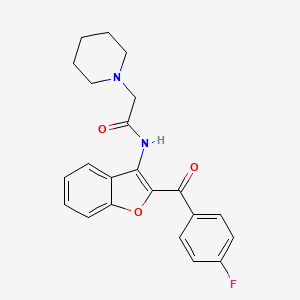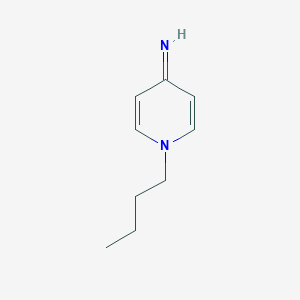![molecular formula C12H10FN3S B11106533 2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11106533.png)
2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with appropriate bromo ketones. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and employing industrial purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound has been shown to bind to enzymes such as EGFR (epidermal growth factor receptor), inhibiting their activity and leading to anticancer effects.
Pathways Involved: It induces apoptosis in cancer cells by activating caspase-3 and promoting phosphatidylserine externalization.
Comparison with Similar Compounds
2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds in the imidazo[2,1-b][1,3,4]thiadiazole family:
6-(4-Bromophenyl)-2-(1H-indol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Exhibits good anticancer activity but with different molecular targets.
6-(4-Chlorophenyl)-2-(1H-indol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Shows similar antimicrobial properties but with variations in potency.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C12H10FN3S |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H10FN3S/c1-2-11-15-16-7-10(14-12(16)17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
BXYPKYXHISKOBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide](/img/structure/B11106455.png)





![5-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11106485.png)

![5-amino-3-[(Z)-1-cyano-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11106503.png)
![N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide](/img/structure/B11106509.png)
![6-(benzylamino)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11106522.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11106527.png)
![N-({N'-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11106537.png)

